molecular formula C4H4N2O2S B1270453 2-Aminothiazole-4-carboxylic acid CAS No. 40283-41-8

2-Aminothiazole-4-carboxylic acid

Cat. No.: B1270453
CAS No.: 40283-41-8
M. Wt: 144.15 g/mol
InChI Key: FCLDUALXSYSMFB-UHFFFAOYSA-N
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Description

2-Aminothiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its significant role in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiazole ring in its structure makes it a valuable scaffold in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminothiazole-4-carboxylic acid typically involves the reaction of thiourea with α-haloketones or α-haloesters. One common method includes the reaction of thiourea with ethyl 2-bromoacetate in ethanol, followed by hydrolysis to yield the desired product . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and solvent choice, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Aminothiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminothiazole-4-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Lacks the carboxylic acid group but shares the thiazole ring structure.

    2-Aminothiazoline-4-carboxylic acid: Similar structure but with a thiazoline ring instead of a thiazole ring.

    2-Chlorothiazole-4-carboxylic acid: Contains a chlorine atom instead of an amino group.

Uniqueness

2-Aminothiazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiazole ring. This dual functionality allows for a wide range of chemical modifications and biological activities, making it a versatile compound in various fields of research .

Biological Activity

2-Aminothiazole-4-carboxylic acid (AtC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by case studies and research findings.

  • Chemical Formula : C4_4H4_4N2_2O2_2S
  • Molecular Weight : 144.16 g/mol
  • CAS Number : 1501882

This compound acts primarily as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes that confer resistance to β-lactam antibiotics. Its structure mimics the pharmacophore features of carbapenem hydrolysates, allowing it to bind effectively to the active sites of MBLs, thus restoring the efficacy of antibiotics like meropenem against resistant bacterial strains .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study identified derivatives of this compound with an MIC (Minimum Inhibitory Concentration) as low as 0.06 µg/ml against M. tuberculosis H37Rv, outperforming traditional antibiotics such as thiolactomycin (TLM) and isoniazid (INH) .

CompoundMIC (µg/ml)Target
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.06M. tuberculosis
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate0.95mtFabH enzyme

Inhibition of Metallo-β-lactamases

The compound has been shown to inhibit various classes of MBLs (B1, B2, B3), which are crucial for combating antibiotic resistance. Crystallographic studies revealed a common binding mode with these enzymes, suggesting a robust mechanism for restoring antibiotic activity in resistant strains .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of 2-aminothiazole derivatives. For instance, certain derivatives demonstrated IC50 values as low as 0.06 µM against dihydrofolate reductase (DHFR), indicating strong inhibition and potential use in cancer therapy .

Case Studies and Research Findings

  • Study on Antitubercular Activity : A series of compounds derived from this compound were synthesized and tested for their activity against M. tuberculosis. The most potent compound showed remarkable inhibitory effects, leading to further investigations into its mechanism and potential clinical applications .
  • Inhibition of Trypanosoma brucei : Oligoamides derived from 2-amino-5-alkylthiazole-4-carboxylic acids exhibited anti-trypanosomal activity, demonstrating the versatility of this scaffold in targeting various pathogens .
  • Crystallographic Analysis : Detailed structural studies have provided insights into how this compound interacts at the molecular level with target enzymes, aiding in the design of more effective inhibitors for drug-resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Aminothiazole-4-carboxylic acid in laboratory settings?

  • Methodological Answer : Safe handling requires adherence to strict engineering controls and personal protective equipment (PPE). Use local exhaust ventilation to minimize airborne dust or aerosols . Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of spills, collect material using a sealed container to avoid dispersion and dispose of it according to hazardous waste regulations . Storage should be in a cool, dark place, separated from oxidizers .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A typical synthesis involves condensation reactions. For example, ethyl 2-amino-thiazole-4-carboxylate can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative. In one protocol, 3,4,5-trimethoxybenzoyl chloride reacts with ethyl 2-amino-thiazole-4-carboxylate in anhydrous conditions, followed by hydrolysis with NaOH to isolate the product . Nuclear Magnetic Resonance (NMR) (e.g., 1^1H NMR in CDCl3_3) is used to confirm structural integrity, with characteristic peaks for the thiazole ring and carboxylic acid protons .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and amine groups (N-H stretch at ~3300 cm1^{-1}).
  • NMR : 1^1H NMR in DMSO-d6_6 typically shows a singlet for the thiazole proton (~7.8 ppm) and a broad peak for the carboxylic acid proton (~12 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., [M+H]+^+ at m/z 159.02) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for improved yield?

  • Methodological Answer : Optimization strategies include:

  • Catalyst Screening : Use palladium catalysts for cross-coupling reactions to introduce substituents on the thiazole ring .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics in condensation steps .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS is the gold standard. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cation exchange cartridges to isolate the compound from blood/urine .
  • Internal Standard : Use structural analogs (e.g., 2-aminothiazoline-4-carboxylic acid) to correct for ionization suppression .
  • Mobile Phase : 0.5% trifluoroacetic acid in methanol achieves optimal peak symmetry and retention time (~4.2 min) .
  • Validation : Ensure linearity (R2^2 > 0.99) across 10–500 ng/mL and limit of detection (LOD) < 1 ng/mL .

Q. What role does this compound play in photochemical studies?

  • Methodological Answer : Its photochemical behavior in low-temperature matrices reveals unique reactivity:

  • UV Irradiation : Generates radicals detectable via electron paramagnetic resonance (EPR) spectroscopy .
  • Isolation of Intermediates : Matrix isolation techniques (e.g., argon matrices at 10 K) combined with IR spectroscopy track transient species like thiazole-derived carbenes .

Q. How do structural modifications of this compound influence its biological activity?

  • Methodological Answer :

  • Antimicrobial Studies : Coupling with coumarin derivatives enhances activity against Enterococcus faecalis by disrupting membrane integrity (assayed via fluorescence microscopy with propidium iodide) .
  • Antifungal SAR : Substituents at the 4-position (e.g., aryl groups) improve binding to fungal cytochrome P450 enzymes, as shown in docking simulations (Glide SP scoring) .

Q. What are the challenges in interpreting toxicokinetic data for this compound metabolites?

  • Methodological Answer :

  • Endogenous Interference : Baseline levels of this compound in mammalian tissues (e.g., liver: 3.6 ± 0.9 μg/g) require subtraction to quantify exogenous exposure .
  • Species Variability : Rodent models show higher renal clearance than primates; cross-species extrapolation requires allometric scaling .

Properties

IUPAC Name

2-amino-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLDUALXSYSMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363550
Record name 2-Aminothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40283-41-8
Record name 2-Aminothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminothiazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-amino-1,3-thiazole-4-carboxylate (150 mg) (for example available, from Maybridge Chemical Company) in 1,4-dioxane (3 ml) was added 2M hydrochloric acid (2 ml) and the mixture heated at reflux under nitrogen for 70 h. The mixture was cooled to room temperature and the solvent removed in vacuo. Toluene (15 ml) was added and the solvent removed in vacuo to give a solid that was dried in an vacuum oven overnight to give the title compound (150 mg) as a brown solid.
Quantity
150 mg
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reactant
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2 mL
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3 mL
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solvent
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Synthesis routes and methods II

Procedure details

To 40 ml of an aqueous solution of 4.00 g (23.2 mmol) of ethyl 2-aminothiazole-4-carboxylate was added 1.86 g (46.5 mmol) of sodium hydroxide, followed by stirring at room temperature for 5 hours. The reaction liquid was adjusted to pH 1 by the addition of concentrated hydrochloric acid, and the precipitated crystals were collected by filtration to prepare 2.84 g (yield 85%) of a target compound.
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0 (± 1) mol
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reactant
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4 g
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1.86 g
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[Compound]
Name
aqueous solution
Quantity
40 mL
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solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

Thiazole derivative IIb can be prepared according to any of a variety of methods. Ester of 2-amino-4- and 5-thiazolecarboxylic acids can be prepared by any method described in "Heterocyclic Compound", Elderfield, 5, 624. For example, reaction of bromopyruvic acid with thiourea gives 2-amino-4-thiazolecarboxylic acid (J. Am. Chem. Soc. 68, 266 (1946)) which is subjected to the Gattermann reaction to give 2-halogeno derivatives. Ester of 2-halogeno-5-methyl-4-thiazolecarboxylic acid can be obtained from 2-chloro-2,3-epoxybutyric acid ester with thiourea (Bull. Chem. Soc. Jap. 43, 2997 (1970)). Ethyl 2-halogeno-4-methyl-5-thiazolecarboxylate can be prepared from ethyl α-chloroacetoacetate with thiourea (J. Pharm. Soc. Jap., 76, 301 (1956)). These compounds are subjected to the Arndt-Eistert reaction with diazomethane or diazoethane or alkylation to give the corresponding acetic or propionic acid. Further, ethyl 2-chloro-4-methyl-5-thiazolecarboxylate can be prepared from ethyl 3-thiocyano-3-acetoxypropionate according to the method shown in U.S. Pat. No. 2,319,570. Ethyl 2-(2-bromo-4-thiazolyl)propionate is also prepared from ethyl 2-bromoacetylpropionate with thiourea (J. Am. Chem. Soc. 63, 2946 (1941)). Thiazole derivative IIb substituted with an alkyl group other than methyl can be prepared by condensation following the method described above or alkylation of the thiazole derivatives prepared above.
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0 (± 1) mol
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[Compound]
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Ester
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0 (± 1) mol
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[Compound]
Name
5-thiazolecarboxylic acids
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0 (± 1) mol
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Heterocyclic Compound
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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